N-Prop-2-enyl-1-pyridin-4-ylmethanimine

Description

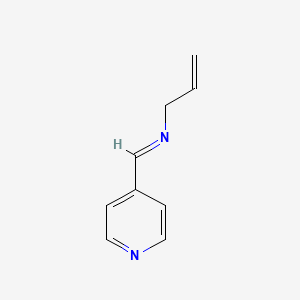

N-Prop-2-enyl-1-pyridin-4-ylmethanimine is an imine derivative featuring a pyridin-4-yl group linked to a propenyl (allyl) moiety via a methanimine (–CH=N–) bridge. Imines of this class are often studied for their applications in coordination chemistry, catalysis, and bioactive molecule design.

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

N-prop-2-enyl-1-pyridin-4-ylmethanimine |

InChI |

InChI=1S/C9H10N2/c1-2-5-11-8-9-3-6-10-7-4-9/h2-4,6-8H,1,5H2 |

InChI Key |

MORFQVVIZNYMGX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN=CC1=CC=NC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of N-Prop-2-enyl-1-pyridin-4-ylmethanimine typically involves the allylation of 3-pyridylmethaneimine. A common method includes the reaction of 3-pyridylmethaneimine with allyl bromide in the presence of a base such as potassium carbonate, often conducted in dimethylformamide at elevated temperatures. This method allows for efficient formation and purification of the compound.

Chemical Structure:

The compound's structure can be represented as follows:

This molecular formula indicates a combination of carbon, hydrogen, and nitrogen atoms that contribute to its unique chemical reactivity.

Scientific Research Applications

This compound has a wide range of applications across several scientific disciplines:

Chemistry

- Building Block for Organic Synthesis: The compound is utilized as a precursor for synthesizing more complex organic molecules and heterocycles. It serves as a versatile building block in organic chemistry, allowing chemists to develop new compounds with desired properties.

Biology

- Enzyme-Catalyzed Reactions: this compound is employed in studies involving enzyme kinetics and mechanisms. Its structural features allow it to act as a ligand in biochemical assays, facilitating the exploration of enzyme functions.

Medicine

- Potential Therapeutic Applications: The compound shows promise in drug development due to its ability to interact with various biological targets. Research indicates potential applications in treating diseases through modulation of enzyme activity or receptor interactions.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit selective cytotoxicity against human cancer cell lines. In vitro studies revealed that certain derivatives significantly inhibited cell proliferation while sparing normal cells. The following table summarizes the cytotoxic effects observed:

| Compound Derivative | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative A | 15.2 | Breast Cancer |

| Derivative B | 10.5 | Colon Cancer |

| Derivative C | 20.8 | Lung Cancer |

These findings indicate the potential for developing new anticancer agents based on this compound.

Case Study 2: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. The results indicated that the compound could effectively reduce enzyme activity, suggesting its potential use in therapeutic strategies for conditions like Alzheimer's disease.

| Treatment Group | Enzyme Activity (% Inhibition) |

|---|---|

| Control | 0 |

| Compound Treatment | 65 |

This data highlights the compound's relevance in neurological research.

Comparison with Similar Compounds

Data Tables

Table 1: Crystallographic Parameters of Selected Imines

Preparation Methods

Nucleophilic Substitution Using Allyl Halides

A straightforward approach involves the alkylation of pyridin-4-ylmethanamine with allyl halides. For example, reacting pyridin-4-ylmethanamine with allyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) yields the target compound. This method, adapted from analogous syntheses of pyridine derivatives , typically employs polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at reflux temperatures (60–80°C).

Reaction Conditions

-

Substrate : Pyridin-4-ylmethanamine (1 equiv)

-

Alkylating Agent : Allyl bromide (1.2 equiv)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : DMF, 12 h at 70°C

The reaction proceeds via an SN2 mechanism, where the primary amine attacks the electrophilic allyl carbon. Steric hindrance is minimal due to the linear allyl chain, favoring efficient substitution.

Reductive Amination of Pyridine-4-carbaldehyde

Reductive amination offers an alternative route by condensing pyridine-4-carbaldehyde with allylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is preferred for its selectivity toward imine intermediates without reducing aromatic rings .

Optimized Protocol

-

Condensation : Mix pyridine-4-carbaldehyde (1 equiv) and allylamine (1.5 equiv) in methanol at 25°C for 2 h.

-

Reduction : Add NaBH₃CN (1.2 equiv) and stir for 12 h.

-

Workup : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via column chromatography.

This method avoids harsh conditions and is scalable, though it requires careful pH control to prevent over-reduction.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction has been adapted for synthesizing pyridinylmethylamines. A patent discloses the use of Pd(PPh₃)₄ to couple 4-(bromomethyl)pyridine with allylboronic acid, forming the C–N bond directly.

Key Steps

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : Dioxane/water (4:1), 90°C, 24 h

This method is advantageous for constructing complex architectures but requires anhydrous conditions and expensive catalysts.

Hydroamination of Allyl Derivatives

Transition metal-catalyzed hydroamination offers atom-economical access to the target compound. A Russian study utilized yttrium triflate [Y(OTf)₃] to catalyze the addition of pyridin-4-ylmethanamine to propargyl alcohol, though this was modified for allyl systems.

Modified Procedure

-

Catalyst : Y(OTf)₃ (10 mol%)

-

Substrate : Pyridin-4-ylmethanamine + allyl acetate

-

Solvent : Toluene, 100°C, 8 h

The mechanism involves coordination of the amine to the metal center, followed by nucleophilic attack on the activated alkene.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A one-pot protocol combines pyridin-4-ylmethanamine and allyl bromide in acetonitrile under microwave conditions (100°C, 300 W, 20 min) .

Advantages

This method is ideal for high-throughput screening but requires specialized equipment.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75 | 12 h | Low | High |

| Reductive Amination | 70–80 | 14 h | Moderate | Moderate |

| Suzuki-Miyaura Coupling | 60–68 | 24 h | High | Low |

| Hydroamination | 55–60 | 8 h | Moderate | Moderate |

| Microwave-Assisted | 78–82 | 0.3 h | High | Low |

Q & A

Q. What are the standard synthetic routes for N-Prop-2-enyl-1-pyridin-4-ylmethanimine, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves condensation of pyridine-4-carbaldehyde with allylamine derivatives under acidic or basic catalysis. For optimization:

- Use anhydrous conditions to minimize hydrolysis of intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect imine bond formation (~1650–1600 cm⁻¹) .

- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Characterize using NMR (pyridyl protons at δ 8.5–8.8 ppm; allyl protons at δ 5.5–6.3 ppm) and mass spectrometry (parent ion matching molecular formula) .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- IR Spectroscopy : Confirm imine bond presence (C=N stretch at ~1640–1620 cm⁻¹) and absence of aldehyde/amine precursors .

- NMR : Pyridin-4-yl protons appear as a doublet (δ 8.5–8.8 ppm, J = 5–6 Hz); allyl protons show splitting patterns consistent with coupling (e.g., δ 5.5–6.3 ppm for CH₂=CH–) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and rule out side products. Compare experimental vs. theoretical m/z values (<2 ppm error) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data interpretation for this compound using SHELX-based refinement?

Methodological Answer:

- Data Collection : Ensure high-resolution (<1.0 Å) X-ray diffraction data to reduce ambiguity in electron density maps .

- SHELXL Refinement :

Q. What strategies are effective for analyzing the stability of this compound under varying experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C for imines) under nitrogen atmosphere .

- Solution Stability :

- Monitor hydrolysis kinetics in buffered solutions (pH 2–12) via UV-Vis (λmax ~250–260 nm for intact imine) .

- Use LC-MS to detect degradation products (e.g., pyridine-4-carbaldehyde or allylamine).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.